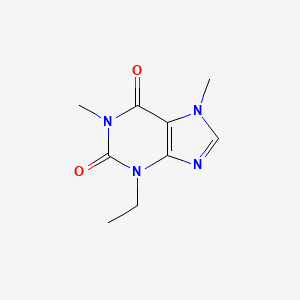
1-Benzylaziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylaziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Benzylaziridine-2-carboxamide typically involves the reaction of benzylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of tosyl chloride as a reagent to facilitate the formation of the aziridine ring . The reaction conditions often involve the use of solvents like chloroform and water, with potassium carbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-Benzylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as amines and thiols, leading to the formation of open-ring products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common reagents used in these reactions include tosyl chloride, benzylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzylaziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an immunomodulatory anticancer agent.
Polymer Science: It serves as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Studies: The compound’s interactions with proteins and enzymes make it a valuable tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-Benzylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to ring-opening reactions. This reactivity is attributed to the strain energy of the aziridine ring . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, which may contribute to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Benzylaziridine-2-carboxamide can be compared with other aziridine derivatives such as aziridine-2-carboxamide and N-tosylaziridines.
Similar compounds include:
Aziridine-2-carboxamide: Known for its low toxicity and immunomodulatory properties.
N-tosylaziridines: Used in various nucleophilic ring-opening reactions.
Eigenschaften
CAS-Nummer |
35216-54-7 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-benzylaziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-7-12(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
OBOFDUNTFQIVGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)

